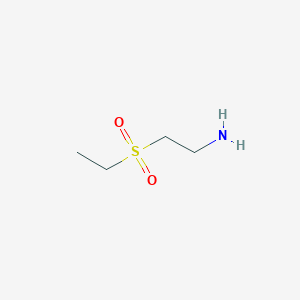

2-(Ethylsulfonyl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Research on closely related compounds includes the Gabriel-wise synthesis of 2-(4-fluorophenylsulfonyl)ethylamine, which showcases a method of obtaining high-purity sulfonyl ethylamine derivatives. This method involves substitution, oxidation, hydrazine, and acidification reactions, starting from ethanolammonia, yielding a total of 21.2% of the resultant compound. The structure was characterized using IR and 1H NMR under optimal conditions, demonstrating the synthetic accessibility of such sulfonamide compounds (Zhang Guang-gui, 2009).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be complex and varies based on the specific substituents and reaction conditions. An example is the novel lanthanide coordination polymers with a flexible disulfoxide ligand, which revealed different coordination modes and configurations of the sulfoxide groups, as established by single-crystal X-ray diffraction (Jian-Rong Li, X. Bu, R. Zhang, 2004). Such studies are crucial for understanding the molecular architecture and potential reactivity of sulfonamide derivatives.

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, the aza-Michael addition approach was used for synthesizing N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine via microwave green synthesis method, demonstrating the utility of sulfonamide compounds in organic synthesis and their reaction under green chemistry principles (Mohyeddine Al-qubati et al., 2020).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies focusing on specific sulfonamide compounds provide insights into these aspects, although direct references to 2-(Ethylsulfonyl)ethanamine are not available in the current literature.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, of sulfonamide derivatives can be inferred from research on similar compounds. For example, the synthesis and reactivity of compounds like 2-(1,3-Dioxan-2-yl)ethylsulfonyl group as a new versatile protecting and activating group for amine synthesis offer valuable information on the chemical behavior of sulfonamide groups in organic synthesis (Izumi Sakamoto et al., 2006).

科学的研究の応用

Analytical Applications

Research by Read and Black (2004) presents a method for analyzing β-lyase metabolites of sulfur mustard in human urine, indicating its utility in toxicology and forensic analysis. This method uses liquid chromatography-positive ion electrospray-tandem mass spectrometry, highlighting the compound's role in detecting sulfur mustard exposure Analysis of β-Lyase Metabolites of Sulfur Mustard in Urine by Electrospray Liquid Chromatography-Tandem Mass Spectrometry.

Organic Synthesis

Wang et al. (2015) developed a rhodium-catalyzed hydrosilylation of N-sulfonyl-1,2,3-triazoles, leading to diverse compounds, including 2-(Ethylsulfonyl)ethanamine derivatives. This process underscores the compound's relevance in synthesizing indole and arylethylamine derivatives, demonstrating its versatility in organic synthesis Rhodium‐Catalyzed Hydrosilylation Reaction of N‐Sulfonyl‐1,2,3‐triazoles with Triphenylsilane: Access to Diverse Compounds.

Coordination Chemistry

Li, Bu, and Zhang (2004) reported on lanthanide coordination polymers with 1,2-bis(ethylsulfinyl)ethane, showcasing the structural diversity and stereochemistry influenced by counteranions. This research illustrates the compound's application in developing new materials with potential optical properties Novel lanthanide coordination polymers with a flexible disulfoxide ligand, 1,2-bis(ethylsulfinyl)ethane: structures, stereochemistry, and the influences of counteranions on the framework formations.

Materials Science

Wu et al. (2003) synthesized water-soluble RuII acetylacetonato–sulfoxide complexes, including derivatives of 2-(Ethylsulfonyl)ethanamine, evaluating their potential in inhibiting human breast cancer cells. This highlights the compound's relevance in medicinal chemistry and materials science, particularly in developing anticancer agents Ruthenium(II) acetylacetonato-sulfoxide complexes.

Safety And Hazards

特性

IUPAC Name |

2-ethylsulfonylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-2-8(6,7)4-3-5/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCWLZFPCMLCBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylsulfonyl)ethanamine | |

CAS RN |

173336-82-8 |

Source

|

| Record name | 2-(ethanesulfonyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B62111.png)

![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)

![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)

![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)

![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)

![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)